molecular formula C2HOSi B14740001 Silyl ketene

Silyl ketene

Cat. No.: B14740001
M. Wt: 69.11 g/mol
InChI Key: VUCDIZZSODAGCO-UHFFFAOYSA-N
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Description

2-Silylethen-1-one is an organosilicon compound characterized by the presence of a silicon atom bonded to an ethenone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Silylethen-1-one can be synthesized through several methods, including the silylation of enol ethers. One common approach involves the reaction of enolizable carbonyl compounds with triorganosilanes in the presence of a catalyst. For instance, a tethered ruthenium complex can catalyze the dehydrogenative coupling between enolizable carbonyl compounds and triorganosilanes . Another method involves the use of N-heterocyclic carbenes to catalyze the silyl transfer from trialkylsilyl ketene acetals to ketones .

Industrial Production Methods: Industrial production of 2-Silylethen-1-one typically involves large-scale silylation reactions using efficient and robust catalysts. The reaction conditions are optimized to achieve high yields and selectivity. For example, the use of ionic liquids has been shown to influence the yields of silyl enol ethers from aldehydes and ketones .

Chemical Reactions Analysis

Types of Reactions: 2-Silylethen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can yield silyl ethers or silanes.

    Substitution: The silicon atom in 2-Silylethen-1-one can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Silyl ethers and silanes.

    Substitution: Halosilanes and alkylsilanes.

Scientific Research Applications

2-Silylethen-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Silylethen-1-one involves its ability to undergo silylation reactions, where the silicon atom forms bonds with various functional groups. This reactivity is facilitated by the presence of the ethenone group, which acts as an electron-withdrawing group, enhancing the nucleophilicity of the silicon atom. The molecular targets and pathways involved in these reactions include the formation of silyl ethers, silanols, and other organosilicon compounds .

Comparison with Similar Compounds

Uniqueness: 2-Silylethen-1-one is unique due to its ethenone group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other organosilicon compounds.

Properties

Molecular Formula

C2HOSi

Molecular Weight

69.11 g/mol

InChI

InChI=1S/C2HOSi/c3-1-2-4/h2H

InChI Key

VUCDIZZSODAGCO-UHFFFAOYSA-N

Canonical SMILES

C(=C=O)[Si]

Origin of Product

United States

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